![molecular formula C19H15N5OS B2598674 N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034343-70-7](/img/structure/B2598674.png)
N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C19H15N5OS and a molecular weight of 361.42. It is part of the benzo[c][1,2,5]thiadiazoles class of compounds, which are recognized to possess potent pharmacological activities, including anticancer potential .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of seventeen compounds synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[c][1,2,5]thiadiazoles include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Scientific Research Applications
Antidiabetic Activity
CHIR-911: has demonstrated potent antihyperglycemic activity. It belongs to a novel family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2-(2-pyridylamino)ethyl]amine analogues that inhibit human glycogen synthase kinase 3 (GSK3) . Key points include:
Molecular Dynamics Insights
In silico studies have revealed that specific residues (Ile62, Val70, and Lys85) within the active site of GSK-3 play a pivotal role when complexed with inhibitors like CHIR-911 . Understanding these interactions aids in designing GSK-3 inhibitors with high activity .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the compound’s structure, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is likely related to its optoelectronic and photophysical properties . The BTZ group, a part of the compound’s structure, is a strongly electron-accepting moiety . The compound’s interaction with its targets could involve an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the BTZ group .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications , suggesting that they may affect pathways related to light absorption and energy transfer.
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes , suggesting that they may have effects at the molecular and cellular level.
Action Environment
The use of btz-based compounds in photovoltaics and photocatalysis suggests that light conditions could potentially influence their action.
Future Directions
Benzo[c][1,2,5]thiadiazoles, including “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, are being studied for their potential therapeutic applications, particularly as anticancer agents targeting tumor hypoxia . The research in this area is ongoing, and future studies may provide more insights into the potential applications of these compounds .
properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(15-6-7-16-17(10-15)24-26-23-16)20-9-8-13-11-21-18(22-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZKNKSLSOFDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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